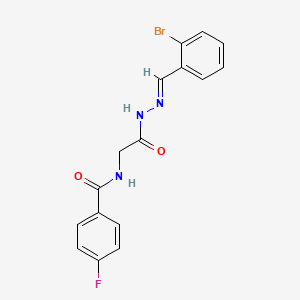
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- is a complex organic compound with the molecular formula C14H16N4O4S. This compound is known for its unique chemical structure, which includes a pyrimidine ring, a sulfonamide group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-methyl-4-pyrimidinamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfinamide or thiol compounds, and substituted pyrimidine or sulfonamide derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Similar structure but lacks the pyrimidine ring and sulfonamide group.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazole ring instead of a pyrimidine ring.
N-(4-acetyl-2-methylphenyl)acetamide: Different substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- is unique due to its combination of a pyrimidine ring, sulfonamide group, and acetamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
| 13394-85-9 | |
Formule moléculaire |
C14H16N4O4S |
Poids moléculaire |
336.37 g/mol |
Nom IUPAC |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O4S/c1-9-15-13(8-14(16-9)22-3)18-23(20,21)12-6-4-11(5-7-12)17-10(2)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) |
Clé InChI |
KGRBJFGADQTTTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)




![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)

![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)




